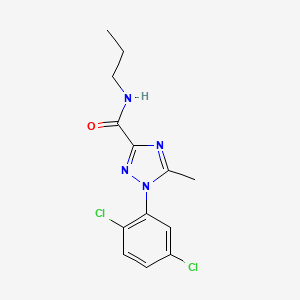
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide, also known as DCMP, is a member of the triazole family of compounds. Triazoles are heterocyclic compounds that contain three nitrogen atoms and one carbon atom, and are known for their broad range of biological activities. DCMP is an important compound in the synthesis and study of triazoles, and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is used in a variety of scientific research applications. It is used in the synthesis of other triazole compounds, and is used as a building block for the synthesis of various drugs and pharmaceuticals. 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is also used in the study of enzyme inhibitors and their effects on enzymes. Additionally, 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is used in the study of the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is known to bind to and inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes. By binding to and inhibiting the activity of these enzymes, 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can affect the metabolism of drugs and other compounds. Additionally, 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can bind to and inhibit the activity of other proteins, such as kinases, which can affect the activity of other proteins in the cell.
Biochemical and Physiological Effects
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, kinases, and other proteins. By inhibiting the activity of these enzymes, 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can affect the metabolism of drugs and other compounds, as well as the activity of other proteins in the cell. Additionally, 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide has been shown to affect the expression of certain genes, which can lead to changes in cellular physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide in laboratory experiments has several advantages. 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is relatively easy to synthesize and is readily available in a variety of forms. Additionally, 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide has been extensively studied and its effects on various enzymes and proteins are well-understood. However, 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
There are several potential future directions for the study of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide. One potential direction is the study of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide’s effects on gene expression. Additionally, further research could be done to investigate the effects of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide on the metabolism of drugs and other compounds. Additionally, further research could be done to investigate the potential therapeutic applications of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide, such as the use of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide as an enzyme inhibitor or as an anti-cancer agent. Finally, further research could be done to investigate the potential use of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide in the synthesis of other triazole compounds.
Métodos De Síntesis
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can be synthesized using a variety of methods. The most common method involves a three-step process that involves the reaction of 2,5-dichlorophenylacetonitrile with N-propyl-1H-1,2,4-triazole-3-carboxamide in the presence of potassium carbonate and acetic acid. This reaction results in the formation of 1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide. Other methods of synthesis include the use of a palladium catalyst, a reaction of 2,5-dichlorophenylacetonitrile with N-propyl-1H-1,2,4-triazole-3-carboxamide in the presence of zinc chloride, and a reaction of 2,5-dichlorophenylacetonitrile with N-propyl-1H-1,2,4-triazole-3-carboxamide in the presence of sodium hydride.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-3-6-16-13(20)12-17-8(2)19(18-12)11-7-9(14)4-5-10(11)15/h4-5,7H,3,6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOAIUGOFVMRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=N1)C)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


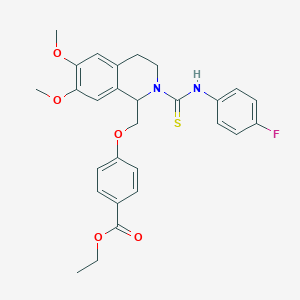
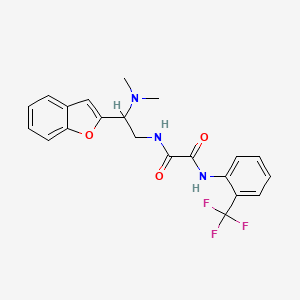
![4-Oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B2455875.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)
![3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2455877.png)
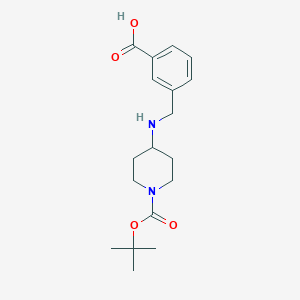
![Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B2455879.png)
![3,4-difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2455883.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2455885.png)
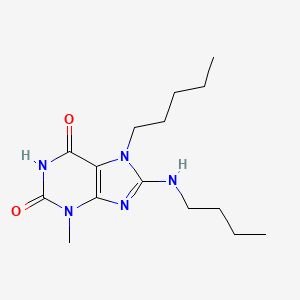

![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2455888.png)
![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde](/img/structure/B2455890.png)